Biochemical CDK4/6 Selectivity Versus Palbociclib, Ribociclib, and Abemaciclib
Trilaciclib demonstrates the highest biochemical potency at CDK4/cyclin D1 (IC50 = 1 nM) and CDK6/cyclin D3 (IC50 = 4 nM) among the FDA-approved CDK4/6 inhibitors [1]. Against off-target CDKs, trilaciclib displays >1,290-fold selectivity over CDK2/cyclin A (IC50 = 1,290 nM) and ~50-fold selectivity over CDK9/cyclin T (IC50 = 50 nM). In comparison, palbociclib (CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM) and ribociclib (CDK4 IC50 = 10 nM, CDK6 IC50 = 39 nM) are 5- to 11-fold less potent at CDK4, while abemaciclib—though potent at CDK4 (IC50 = 2 nM) and CDK6 (IC50 = 5 nM)—also inhibits CDK9 at IC50 = 57 nM with broad activity against CDK1, CDK2, CDK5, CDK7, PIM1, HIPK2, DYRK2, GSK3β, and CK2 .
| Evidence Dimension | Biochemical IC50 against CDK4/cyclin D1 and CDK6/cyclin D3, plus off-target CDK selectivity |
|---|---|
| Target Compound Data | CDK4 IC50 = 1 nM; CDK6 IC50 = 4 nM; CDK2 IC50 = 1,290 nM; CDK9 IC50 = 50 nM |
| Comparator Or Baseline | Palbociclib: CDK4 IC50 = 11 nM, CDK6 IC50 = 16 nM; Ribociclib: CDK4 IC50 = 10 nM, CDK6 IC50 = 39 nM; Abemaciclib: CDK4 IC50 = 2 nM, CDK6 IC50 = 5 nM, CDK9 IC50 = 57 nM |
| Quantified Difference | Trilaciclib is 11-fold more potent than palbociclib and 10-fold more potent than ribociclib at CDK4; >30-fold selectivity over CDK2/CDK5/CDK7 vs abemaciclib's broader off-target profile with CDK9 and multiple non-CDK kinases |
| Conditions | Biochemical kinase inhibition assays using recombinant CDK4/cyclin D1, CDK6/cyclin D3, CDK2/cyclin A, and CDK9/cyclin T1 proteins |
Why This Matters
Higher on-target potency and sharper selectivity reduce the risk of off-target kinase engagement that could confound experimental interpretation in mechanistic cell biology or in vivo pharmacology studies.
- [1] Bisi JE, Sorrentino JA, Roberts PJ, Tavares FX, Strum JC. Preclinical characterization of G1T28: A novel CDK4/6 inhibitor for reduction of chemotherapy-induced myelosuppression. Mol Cancer Ther. 2016 May;15(5):783-93. View Source
